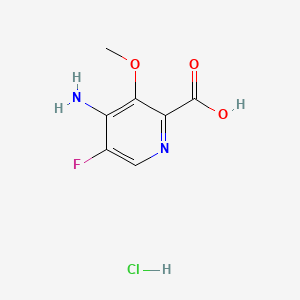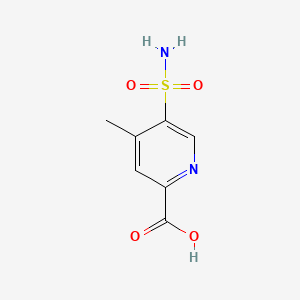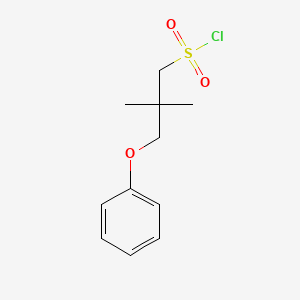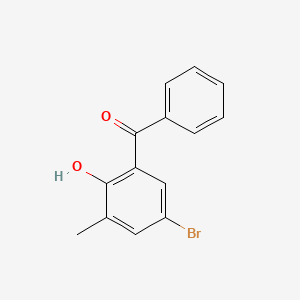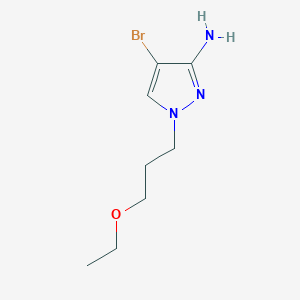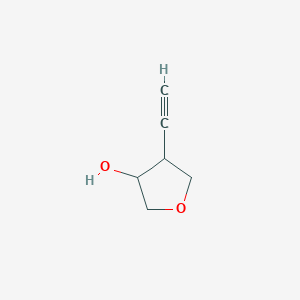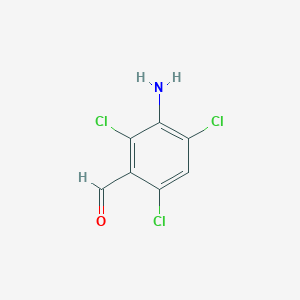![molecular formula C13H20BNO2 B13632046 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a vinyl group and a dioxaborolane moiety
準備方法
The synthesis of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Borylation: The final step involves the introduction of the dioxaborolane group, which can be achieved through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyrrole in the presence of a palladium catalyst and a base.
化学反応の分析
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
科学的研究の応用
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry:
Biological Research: The compound can be used as a probe in biological studies to investigate the role of boron-containing compounds in biological systems.
作用機序
The mechanism of action of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex organic structures. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals that can catalyze various organic reactions.
類似化合物との比較
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can be compared with other boron-containing compounds, such as:
1-methylpyrazole-4-boronic acid pinacol ester: This compound also contains a boronic acid ester group and is used in similar coupling reactions.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a tetrahydropyridine ring and is used in the synthesis of various organic molecules.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar to the pyrrole compound, this pyrazole derivative is used in Suzuki-Miyaura coupling reactions and other organic transformations.
The uniqueness of this compound lies in its combination of a pyrrole ring with a vinyl and dioxaborolane group, making it a versatile building block for various applications in organic synthesis and materials science.
特性
分子式 |
C13H20BNO2 |
|---|---|
分子量 |
233.12 g/mol |
IUPAC名 |
1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)8-6-11-7-9-15(5)10-11/h6-10H,1-5H3/b8-6+ |
InChIキー |
XUKUAXZGBCFPED-SOFGYWHQSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(C=C2)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



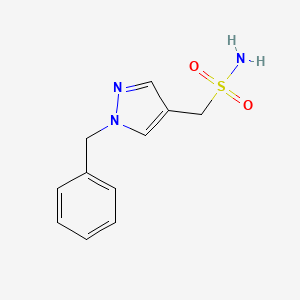
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)

![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
